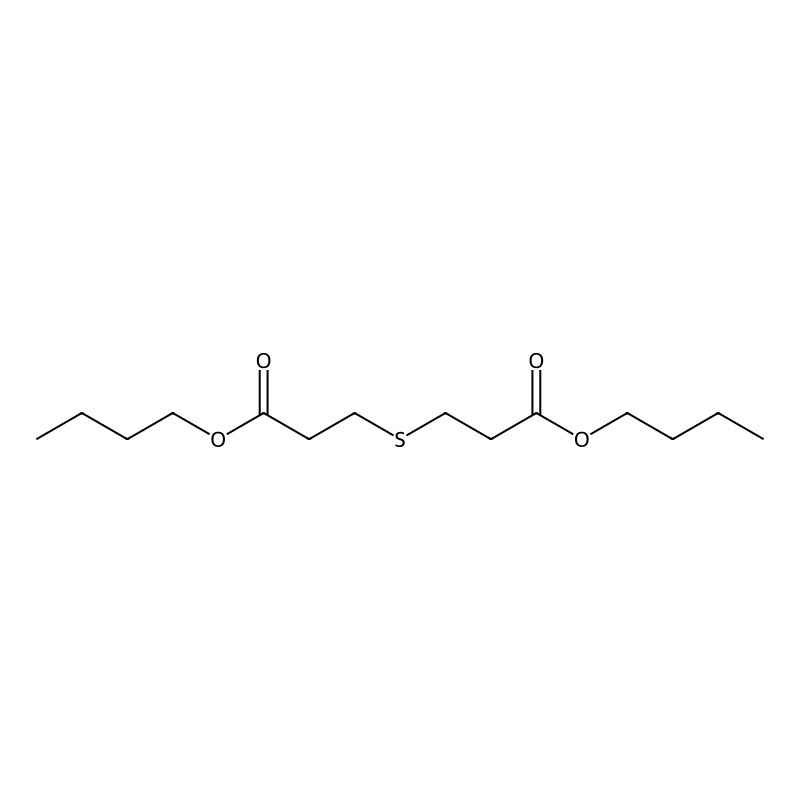Dibutyl 3,3'-thiodipropionate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Dibutyl 3,3'-thiodipropionate is an organic compound classified as a thioether and is primarily recognized for its antioxidant properties. It is derived from 3,3'-thiodipropionic acid, which serves as the backbone for various ester derivatives. The compound features two butyl groups attached to the sulfur atom of the thiodipropionate moiety, enhancing its solubility and functional performance in various applications. Its chemical structure can be represented as:
Dibutyl 3,3'-thiodipropionate is utilized in numerous industries, particularly in plastics and food packaging, due to its ability to prevent oxidative degradation.
- Esterification: The synthesis of dibutyl 3,3'-thiodipropionate often involves the esterification of 3,3'-thiodipropionic acid with butanol in the presence of an acid catalyst. This reaction typically occurs under controlled conditions to optimize yield and minimize by-products .
- Hydrolysis: Under acidic or basic conditions, dibutyl 3,3'-thiodipropionate can hydrolyze to release butanol and regenerate 3,3'-thiodipropionic acid. This reaction is significant in evaluating the stability of the compound in various environments .
- Transesterification: The compound can also undergo transesterification reactions where it reacts with other alcohols to form new esters, which can be useful for modifying properties in polymer applications .
Dibutyl 3,3'-thiodipropionate exhibits notable biological activity primarily as an antioxidant. Its mechanism involves scavenging free radicals and preventing lipid peroxidation, which is crucial in protecting cellular structures from oxidative damage. Studies have shown that compounds like dibutyl 3,3'-thiodipropionate can significantly enhance the stability of fats and oils in food products by inhibiting rancidity . Additionally, its antioxidant properties are beneficial in cosmetic formulations where oxidative stability is desired.
The synthesis of dibutyl 3,3'-thiodipropionate can be achieved through various methods:
- Direct Esterification: This method involves reacting 3,3'-thiodipropionic acid with butanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction typically requires removal of water to drive the equilibrium towards product formation .
- Lipase-Catalyzed Reactions: Enzymatic synthesis using immobilized lipases has been explored for producing dibutyl 3,3'-thiodipropionate. This method offers advantages such as milder reaction conditions and higher specificity compared to traditional chemical catalysts .
- Transesterification: Another approach involves transesterifying a precursor thioether compound with butanol under controlled conditions to yield dibutyl 3,3'-thiodipropionate .
Uniqueness of Dibutyl 3,3'-Thiodipropionate
Dibutyl 3,3'-thiodipropionate is unique due to its specific chain length and branching structure that enhances solubility and compatibility with various substrates compared to other similar compounds. This property allows it to function effectively in both polar and non-polar environments, making it particularly versatile across different industrial applications.








